Product packaging for Isoscopoletin(Cat. No.:CAS No. 776-86-3)

Isoscopoletin

货号: B190330
CAS 编号: 776-86-3
分子量: 192.17 g/mol
InChI 键: SYTYLPHCLSSCOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Isoscopoletin is a naturally occurring coumarin compound of significant interest in biochemical and pharmacological research . Recent studies highlight its potent anti-hepatocellular carcinoma (HCC) activity. This compound inhibits tumor cell proliferation by targeting key glycolysis-related proteins, including GPD2, GPI, Hsp90α, and PGK2, thereby disrupting the Warburg effect and blocking energy supply to cancer cells . In the field of microbiology, this compound demonstrates promising antibiofilm properties. It has been identified as an inhibitor of Listeria monocytogenes sortase A (SrtA) activity, a mechanism that prevents biofilm formation, offering potential for protecting fresh produce from this foodborne pathogen . Researchers value this compound for its role as a primary metabolite of scoparone and for its documented bioactivity against various cancer cell lines, including leukaemia, lung, and colon cancer models . This product is presented as a high-purity compound for use as a critical reference standard or as a starting material for further investigation. It is strictly For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B190330 Isoscopoletin CAS No. 776-86-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTYLPHCLSSCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228266
Record name Isoscopoletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-86-3
Record name Isoscopoletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoscopoletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoscopoletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-7-methoxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Isoscopoletin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscopoletin, a hydroxycoumarin, is a plant secondary metabolite that has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities. As a key intermediate in the biosynthesis of more complex coumarins and a bioactive compound in its own right, understanding its formation in plants is crucial for metabolic engineering, drug discovery, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and experimental methodologies used in its study.

The Core Biosynthetic Pathway

This compound biosynthesis is a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into the key precursor, 4-coumaroyl-CoA, which then enters the specific branch leading to this compound and other coumarins.

The core pathway can be summarized in the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step of the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): While not directly in the linear path to this compound from p-coumaroyl-CoA, CCoAOMT is crucial for the formation of feruloyl-CoA, the immediate precursor for the key hydroxylation step. CCoAOMT methylates caffeoyl-CoA to produce feruloyl-CoA. Caffeoyl-CoA itself is synthesized from p-coumaroyl-CoA via the action of p-coumarate 3-hydroxylase (C3H).

  • Feruloyl-CoA 6'-Hydroxylase (F6'H1): This is a pivotal enzyme that directs the metabolic flux towards coumarin biosynthesis. F6'H1, a 2-oxoglutarate-dependent dioxygenase, catalyzes the ortho-hydroxylation of feruloyl-CoA to yield 6'-hydroxyferuloyl-CoA.[1] This step is a critical branch point from lignin biosynthesis.[2]

  • Spontaneous Lactonization: Following the hydroxylation by F6'H1, 6'-hydroxyferuloyl-CoA undergoes spontaneous trans/cis isomerization and lactonization to form scopoletin.

  • Scopoletin to this compound: The conversion of scopoletin (6-methoxy-7-hydroxycoumarin) to this compound (7-methoxy-6-hydroxycoumarin) involves demethylation and subsequent methylation at a different position, though the specific enzymes catalyzing this isomerization in vivo are not fully elucidated in all plant species. This compound is also described as 7-methoxyesculetin, suggesting a methylation step from esculetin.

It is important to note that the immediate precursor to this compound can also be esculetin (6,7-dihydroxycoumarin), with a subsequent methylation at the 7-hydroxyl group.

Quantitative Data on Key Enzymes

A summary of the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway is presented in the table below. This data is essential for metabolic modeling and understanding the efficiency of each catalytic step.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
PAL1 Arabidopsis thalianaL-Phenylalanine64-[3]
PAL2 Arabidopsis thalianaL-Phenylalanine71-[3]
PAL4 Arabidopsis thalianaL-Phenylalanine68-[3]
F6'H1 Arabidopsis thalianaFeruloyl-CoA36.0 ± 4.2711.0 ± 0.45[2]
S8H Arabidopsis thalianaScopoletin11-[4]

Biosynthesis Pathway Diagram

Isoscopoletin_Biosynthesis L_Phe L-Phenylalanine trans_Cin trans-Cinnamic Acid L_Phe->trans_Cin PAL p_Cou p-Coumaric Acid trans_Cin->p_Cou C4H p_Cou_CoA p-Coumaroyl-CoA p_Cou->p_Cou_CoA 4CL Caff_CoA Caffeoyl-CoA p_Cou_CoA->Caff_CoA C3H Fer_CoA Feruloyl-CoA Caff_CoA->Fer_CoA CCoAOMT Hydroxy_Fer_CoA 6'-Hydroxyferuloyl-CoA Fer_CoA->Hydroxy_Fer_CoA F6'H1 Scopoletin Scopoletin Hydroxy_Fer_CoA->Scopoletin Spontaneous This compound This compound Scopoletin->this compound Isomerase Esculetin Esculetin Esculetin->this compound Methyltransferase PAL PAL C4H C4H FourCL 4CL C3H C3H CCoAOMT CCoAOMT F6H1 F6'H1 Spontaneous Spontaneous Lactonization Isomerase Isomerase (Putative) Methyltransferase Methyltransferase

Caption: The this compound biosynthesis pathway, a branch of the phenylpropanoid pathway.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, often induced in response to biotic and abiotic stresses. This regulation ensures that the production of this and other phytoalexins is timely and localized to the site of challenge.

Iron Deficiency Signaling

Iron is an essential micronutrient for plants, and its deficiency triggers a cascade of responses to enhance its uptake from the soil. In dicots, this includes the secretion of coumarins, such as scopoletin and its derivatives, which can mobilize iron. The expression of key biosynthetic genes, particularly F6'H1 and S8H (Scopoletin 8-hydroxylase), is strongly induced under iron-deficient conditions.[4][5] This response is crucial for plant survival in alkaline soils where iron bioavailability is low.

Iron_Deficiency_Signaling Fe_deficiency Iron Deficiency Transcription_Factors Transcription Factors (e.g., FIT) Fe_deficiency->Transcription_Factors activates F6H1_S8H_expression Increased Expression of F6'H1 and S8H genes Transcription_Factors->F6H1_S8H_expression induces Coumarin_biosynthesis Enhanced Coumarin Biosynthesis F6H1_S8H_expression->Coumarin_biosynthesis Scopoletin_accumulation Scopoletin Accumulation and Secretion Coumarin_biosynthesis->Scopoletin_accumulation Iron_mobilization Iron Mobilization in Rhizosphere Scopoletin_accumulation->Iron_mobilization

Caption: Simplified signaling cascade for iron deficiency-induced this compound biosynthesis.

Jasmonate and Ethylene Signaling in Phytoalexin Response

This compound often acts as a phytoalexin, an antimicrobial compound synthesized by plants upon pathogen attack. The production of phytoalexins is largely regulated by the plant defense hormones jasmonic acid (JA) and ethylene (ET). These signaling pathways often act synergistically to induce the expression of defense-related genes, including those involved in this compound biosynthesis.

Upon pathogen recognition, the JA and ET signaling pathways are activated, leading to the accumulation of transcription factors such as ERF1 and WRKY33. These transcription factors can then bind to the promoters of phytoalexin biosynthetic genes, upregulating their expression and leading to the production of antimicrobial compounds like this compound. Mitogen-activated protein kinase (MAPK) cascades, such as the MPK3/MPK6 pathway, are also involved in this response, often by phosphorylating and activating these transcription factors.[3][6][7]

Phytoalexin_Signaling Pathogen_attack Pathogen Attack JA_signaling Jasmonate Signaling Pathogen_attack->JA_signaling ET_signaling Ethylene Signaling Pathogen_attack->ET_signaling MAPK_cascade MAPK Cascade (MPK3/MPK6) Pathogen_attack->MAPK_cascade ERF1 ERF1 JA_signaling->ERF1 ET_signaling->ERF1 MAPK_cascade->ERF1 phosphorylates WRKY33 WRKY33 MAPK_cascade->WRKY33 phosphorylates Biosynthetic_genes This compound Biosynthetic Genes ERF1->Biosynthetic_genes activates WRKY33->Biosynthetic_genes activates Isoscopoletin_production This compound Production Biosynthetic_genes->Isoscopoletin_production Defense_response Defense Response Isoscopoletin_production->Defense_response Experimental_Workflow Plant_Material Plant Material (e.g., Arabidopsis) Stress_Treatment Stress Treatment (e.g., Iron Deficiency) Plant_Material->Stress_Treatment Enzyme_Assays Enzyme Activity Assays Plant_Material->Enzyme_Assays Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR) Stress_Treatment->Gene_Expression_Analysis Metabolite_Extraction Metabolite Extraction Stress_Treatment->Metabolite_Extraction Data_Integration Data Integration and Pathway Modeling Gene_Expression_Analysis->Data_Integration Metabolite_Analysis Metabolite Analysis (UHPLC-MS) Metabolite_Extraction->Metabolite_Analysis Metabolite_Analysis->Data_Integration Enzyme_Assays->Data_Integration Heterologous_Expression Heterologous Expression and Purification Heterologous_Expression->Enzyme_Assays Conclusion Conclusion Data_Integration->Conclusion Pathway Elucidation

References

The Pharmacological Profile of 7-Methoxyesculetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Introduction

7-Methoxyesculetin, also known as Isoscopoletin or 6-Hydroxy-7-methoxycoumarin (CAS Number: 776-86-3), is a natural coumarin derivative that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a methoxy derivative of esculetin, this compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of 7-Methoxyesculetin, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action to support further research and drug development efforts.

Pharmacological Activities

Anticancer Activity

7-Methoxyesculetin has demonstrated notable cytotoxic effects against various cancer cell lines. Its activity is particularly pronounced in leukemia cell lines.

Table 1: Cytotoxic Activity of 7-Methoxyesculetin against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia4.0[1]
CEM/ADR5000Multidrug-Resistant Human T-cell Acute Lymphoblastic Leukemia1.6[1]

Experimental Protocol: Cell Proliferation Assay

The cytotoxic activity of 7-Methoxyesculetin was determined using a cell proliferation assay. A typical protocol involves:

  • Cell Culture: Human CCRF-CEM leukemia cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of 7-Methoxyesculetin.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]

Logical Relationship of Cytotoxicity Assay

start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with 7-Methoxyesculetin (Varying Concentrations) seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance mtt->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: Workflow of a typical cell proliferation assay to determine the IC50 of 7-Methoxyesculetin.

Anti-inflammatory and Antioxidant Activities

While specific IC50 values for the anti-inflammatory and antioxidant activities of 7-Methoxyesculetin are not extensively reported, its structural similarity to other coumarins with known anti-inflammatory and antioxidant properties suggests its potential in these areas. For instance, the related compound scopoletin has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

Experimental Protocol: Antioxidant Activity Assays

Standard assays to evaluate the antioxidant potential of 7-Methoxyesculetin include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.

  • DPPH Radical Scavenging Assay: This method is based on the reduction of the stable DPPH radical by an antioxidant. The change in color from violet to yellow is measured spectrophotometrically.[3][4]

  • ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[3][4]

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3][4]

Experimental Workflow for Antioxidant Assays

cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay d_start Mix 7-Methoxyesculetin with DPPH solution d_incubate Incubate in the dark d_start->d_incubate d_measure Measure absorbance at 517 nm d_incubate->d_measure end End d_measure->end a_start Generate ABTS radical cation a_react React with 7-Methoxyesculetin a_start->a_react a_measure Measure absorbance at 734 nm a_react->a_measure a_measure->end f_start Prepare FRAP reagent f_react Mix with 7-Methoxyesculetin f_start->f_react f_measure Measure absorbance at 593 nm f_react->f_measure f_measure->end start Start start->d_start start->a_start start->f_start

Caption: General workflows for common in vitro antioxidant activity assays.

Mechanism of Action: Signaling Pathways

The pharmacological effects of coumarins are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by 7-Methoxyesculetin are still under investigation, related compounds are known to affect the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in inflammation and cancer.

Experimental Protocol: Western Blot Analysis

To investigate the effect of 7-Methoxyesculetin on signaling pathways, Western blot analysis is a standard technique.

  • Cell Lysis: Cells treated with or without 7-Methoxyesculetin are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a method such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagram: Hypothetical Inhibition by 7-Methoxyesculetin

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor p38 p38 receptor->p38 activates erk ERK receptor->erk activates jnk JNK receptor->jnk activates ikb IκBα receptor->ikb activates IKK response Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) p38->response induces erk->response induces jnk->response induces nfkb NF-κB ikb->nfkb releases nfkb_n NF-κB (nuclear) nfkb->nfkb_n translocates nfkb_n->response induces compound 7-Methoxyesculetin compound->p38 inhibits? compound->erk inhibits? compound->jnk inhibits? compound->ikb inhibits degradation?

Caption: Hypothetical mechanism of 7-Methoxyesculetin inhibiting inflammatory pathways.

Conclusion

7-Methoxyesculetin (this compound) is a promising natural compound with demonstrated anticancer activity and potential anti-inflammatory and antioxidant properties. This guide has summarized the available quantitative data and provided an overview of the experimental protocols used to evaluate its pharmacological profile. Further research is warranted to fully elucidate its mechanisms of action, expand the scope of its pharmacological evaluation against a wider range of targets, and explore its therapeutic potential. The information presented herein serves as a valuable resource for scientists and researchers in the fields of pharmacology and drug discovery.

References

Isoscopoletin: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoscopoletin, a naturally occurring coumarin, has garnered significant attention for its diverse pharmacological activities. This document provides an in-depth technical overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. We synthesize findings from numerous studies, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating the core signaling pathways using standardized visualizations. This guide is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.

Core Mechanisms of Action: An Overview

This compound (also known as 7-Methoxyesculetin) exerts its biological effects by modulating a variety of cellular signaling pathways.[1] Its primary mechanisms revolve around the regulation of inflammation, apoptosis, cell cycle progression, and oxidative stress. Key signaling cascades influenced by this compound and its close isomer, scopoletin, include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase/Signal Transducer and Activator of Transcription (STAT) pathways.[2][3]

Anti-Inflammatory Mechanisms

This compound demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators in various cell types. The core of this mechanism lies in its ability to inhibit key inflammatory signaling pathways.

Inhibition of MAPK, NF-κB, STAT, and AKT Pathways

In human keratinocytes (HaCaT cells), this compound has been shown to downregulate inflammatory cytokines and chemokines by inhibiting the activation of MAPK, NF-κB, STAT, and AKT signaling pathways.[3] Stimulation with TNF-α/IFN-γ leads to the phosphorylation and activation of these pathways, culminating in the expression of inflammatory genes. This compound effectively suppresses this phosphorylation cascade.[3] Similarly, in basophils (RBL-2H3 cells), this compound inhibits the release of IL-4 by blocking the activation of PKC, MAPK (specifically JNK), and the transcription factor AP-1.[3]

The NF-κB pathway is a critical target. This compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent transcription of inflammatory genes.[3] Studies on the related compound scopoletin further support this, showing it inhibits IκBα phosphorylation and degradation, which is the upstream event that releases NF-κB to move to the nucleus.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α/IFN-γ, LPS) MAPK_Pathway MAPK (ERK, JNK, p38) Stimulus->MAPK_Pathway AKT_Pathway AKT Stimulus->AKT_Pathway IKK IKK Stimulus->IKK STAT_Pathway STAT Stimulus->STAT_Pathway AP1_nuc AP-1 MAPK_Pathway->AP1_nuc IkB IκBα IKK->IkB P NFkB NF-κB (p65) IkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc STAT_nuc STAT STAT_Pathway->STAT_nuc This compound This compound This compound->MAPK_Pathway Inhibits This compound->AKT_Pathway Inhibits This compound->NFkB Blocks Nuclear Translocation This compound->STAT_Pathway Inhibits Transcription Transcription of Pro-inflammatory Genes (IL-1β, IL-4, IL-8, TARC, etc.) NFkB_nuc->Transcription STAT_nuc->Transcription AP1_nuc->Transcription

Caption: this compound's anti-inflammatory mechanism of action.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes key quantitative findings related to the anti-inflammatory effects of this compound and the closely related scopoletin.

CompoundModelTargetEffectConcentration / DoseReference
This compound TI-stimulated HaCaT cellsTARC, MDC, MCP-1, IL-8, IL-1βInhibition of release< 40 µM[3]
This compound PI-stimulated RBL-2H3 cellsIL-4Inhibition of release< 40 µM[3]
Scopoletin PMA+A23187 HMC-1 cellsTNF-α41.6% inhibition0.2 mM[4]
Scopoletin PMA+A23187 HMC-1 cellsIL-671.9% inhibition0.2 mM[4]
Scopoletin PMA+A23187 HMC-1 cellsIL-843.0% inhibition0.2 mM[4]

Anticancer Mechanisms

This compound and scopoletin exhibit significant anticancer properties through multiple mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of pro-survival signaling pathways.[5][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Scopoletin has been shown to induce apoptosis in various cancer cell lines, including human promyeloleukemic (HL-60) cells and cervical cancer cells.[2][7] The process is often initiated through the mitochondrial (intrinsic) pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade.[9] A key executioner caspase, caspase-3, is activated, which then cleaves essential cellular proteins like Poly(ADP-ribose) polymerase (PARP), leading to cell death.[2][7] In HL-60 cells, scopoletin-induced apoptosis is linked to the activation of NF-κB, which in turn triggers caspase-3 activation.[7]

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway cluster_2 Other Pro-Apoptotic Signals This compound This compound/ Scopoletin Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 NFkB_act NF-κB Activation (in some cell types) This compound->NFkB_act Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis NFkB_act->Casp3

Caption: Apoptosis induction pathway by this compound/scopoletin.

Cell Cycle Arrest

In addition to inducing apoptosis, these coumarins can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, primarily G0/G1 or G2/M phases.[2][8] This prevents cancer cells from replicating their DNA and dividing. For instance, scopoletin causes G0/G1 phase arrest in cervical and cholangiocarcinoma cells.[2] The mechanism involves the downregulation of key cell cycle regulatory proteins like Cyclin D1.[2][6] Novel derivatives of scopoletin have been shown to arrest the cell cycle at the G2/M phase in breast cancer cells.[8] This arrest is often a prelude to apoptosis.

Inhibition of Pro-Survival Pathways

The anticancer activity of scopoletin is also attributed to its ability to inhibit pro-survival signaling pathways that are often hyperactive in cancer, such as the PI3K/AKT/mTOR pathway.[2][6] This pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. By blocking the phosphorylation and activation of key components like PI3K and Akt, scopoletin can suppress tumor growth and invasion, as seen in human cervical cancer cell lines.[2][10]

Quantitative Data: Anticancer Effects
CompoundCell LineEffectIC50 ValueReference
This compound CCRF-CEM (Leukemia)Inhibition of proliferation4.0 µM[11]
This compound CEM/ADR5000 (Multidrug-resistant Leukemia)Inhibition of proliferation1.6 µM[11]
Scopoletin CCRF-CEM (Leukemia)Inhibition of proliferation2.6 µM[11]
Scopoletin CEM/ADR5000 (Multidrug-resistant Leukemia)Inhibition of proliferation1.6 µM[11]
Scopoletin A549 (Lung Cancer)Inhibition of proliferation~16 µg/mL[2]
Scopoletin Derivative (47) MDA-MB-231 (Breast Cancer)Inhibition of proliferation1.23 µM[8]

Neuroprotective Mechanisms

Scopoletin has demonstrated significant neuroprotective potential, primarily by combating oxidative stress and inhibiting neuronal apoptosis.[9][12]

Antioxidant Activity and Modulation of Signaling

Oxidative stress is a key contributor to neurodegenerative diseases. Scopoletin exerts neuroprotective effects by reducing oxidative damage.[12] It can directly scavenge free radicals like superoxide anions.[13][14] Furthermore, it can activate the DJ-1/Nrf2/ARE (Antioxidant Response Element) signaling pathway.[2][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to cope with oxidative stress.[2][15]

Inhibition of Neuronal Apoptosis

In models of neurotoxicity, such as those induced by H₂O₂ or alcohol, scopoletin protects neuronal cells by inhibiting the mitochondrial pathway of apoptosis.[9][12] It prevents the loss of mitochondrial membrane potential and down-regulates the expression of pro-apoptotic proteins like Bid and Bax, thereby suppressing the activation of caspases-9 and -3.[9]

Quantitative Data: Neuroprotective Effects
CompoundModelEffectConcentrationReference
Scopoletin PC12 cells (Aβ42-induced neurotoxicity)69% protection40 µM[12]
Scopoletin PC12 cells (H₂O₂-induced cytotoxicity)73% protection40 µM[12]
Scopoletin Primary hippocampal neurons (Alcohol-induced cell death)Inhibition of apoptosis20 µM (most effective)[9]
Scopoletin Acetylcholinesterase (AChE) InhibitionEnzyme InhibitionIC50 = 5.34 µM[12]
Scopoletin Butyrylcholinesterase (BuChE) InhibitionEnzyme InhibitionIC50 = 9.11 µM[12]

Key Experimental Protocols

The investigation of this compound's mechanisms of action relies on a suite of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Western Blotting for Protein Expression and Phosphorylation
  • Principle: Detects specific proteins in a sample. It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. It is crucial for analyzing the phosphorylation status of signaling proteins (e.g., p-AKT, p-MAPK).

  • Methodology:

    • Lyse treated and control cells to extract total protein.

    • Quantify protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-p-ERK).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Normalize target protein levels to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Principle: Quantifies the concentration of a specific analyte (e.g., IL-6, TNF-α) in a sample using a highly specific antibody-antigen interaction.

  • Methodology:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants from treated and control cells to the wells.

    • Wash away unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add streptavidin-HRP conjugate, which binds to the biotin.

    • Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength.

    • Determine cytokine concentration by comparing the absorbance to a standard curve.

G Start Cell Culture (e.g., HaCaT, RBL-2H3, CCRF-CEM) Treatment Treatment with this compound (Dose- and Time-response) Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Supernatant Supernatant Analysis Harvest->Supernatant CellLysate Cell Lysate Analysis Harvest->CellLysate ELISA ELISA (Cytokine Quantification: IL-4, IL-6, TNF-α) Supernatant->ELISA MTT MTT Assay (Cell Viability) CellLysate->MTT Western Western Blot (Protein Phosphorylation: p-AKT, p-MAPK, p-p65) CellLysate->Western Flow Flow Cytometry (Apoptosis, Cell Cycle) CellLysate->Flow Results Data Analysis and Mechanism Elucidation ELISA->Results MTT->Results Western->Results Flow->Results

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound and its isomer scopoletin are pharmacologically active coumarins with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Their mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The ability to induce apoptosis and cell cycle arrest in cancer cells, suppress pro-inflammatory mediator production, and protect neurons from oxidative stress-induced damage highlights their therapeutic potential.

Future research should focus on several key areas:

  • Target Deconvolution: Precisely identifying the direct molecular binding partners of this compound to better understand its specificity.

  • In Vivo Efficacy: Translating the extensive in vitro findings into robust preclinical and clinical in vivo models for specific disease indications.

  • Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of this compound, potentially through novel formulations or medicinal chemistry approaches to develop more potent derivatives.

  • Synergistic Effects: Investigating the potential for this compound to be used in combination therapies to enhance the efficacy of existing drugs and overcome resistance.

References

Isoscopoletin: A Potential Biomarker in Food Products - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscopoletin, a naturally occurring hydroxycoumarin, has garnered increasing interest within the scientific community for its potential as a biomarker for the consumption of certain food products and its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its presence in foods, methodologies for its quantification, its stability during processing, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the potential of this compound in nutrition and medicine.

This compound (7-methoxy-6-hydroxycoumarin) is structurally isomeric to scopoletin (6-methoxy-7-hydroxycoumarin), and they often coexist in plant matrices. Due to their structural similarity, the biological activities and analytical behaviors of scopoletin are often considered relevant to this compound, particularly when specific data for the latter is limited.

This compound in Food Products

This compound has been identified in a limited number of food products, with coriander and eggplant being the most cited sources.[1][2][3] Its presence in these foods suggests its potential utility as a dietary biomarker to objectively assess their intake in nutritional epidemiology studies.

Quantitative Data

Quantitative data specifically for this compound in food products is scarce in the existing literature. However, studies have quantified its isomer, scopoletin, in various edible plants, which can provide an estimate of the potential range of this compound content. The following table summarizes the available quantitative data for scopoletin in selected food-related plants. It is important to note that the concentration of these compounds can vary significantly based on factors such as plant variety, growing conditions, and post-harvest handling.

Plant MaterialAnalyteConcentration Range (mg/kg dry weight unless otherwise noted)Reference
Coriander (leaves)Scopoletin24.79 - 155.4[4]
Coriander (stems)Scopoletin25.68 - 37.37[4]
Dill (leaves)Scopoletin27.81 - 241.54[4]
Nettle (leaves)Scopoletin11.48[4]
Knot-grassScopoletin6708.37[4]
Common Mallow (leaves)Scopoletin38.93 - 103.56[4]

Experimental Protocols

The accurate quantification of this compound from complex food matrices is crucial for its validation as a biomarker. Various analytical techniques, primarily chromatography-based methods, have been employed for the analysis of coumarins in biological and food samples.

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of coumarins, including this compound, from vegetable matter, synthesized from multiple sources.[5][6][7][8]

Materials:

  • Plant material (e.g., fresh or dried coriander leaves, eggplant peel)

  • Homogenizer or blender

  • Extraction solvent: Methanol, ethanol, or a mixture of methanol/water (e.g., 80:20 v/v)

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

  • Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

Procedure:

  • Sample Preparation: Homogenize or finely grind the plant material to increase the surface area for extraction.

  • Extraction:

    • Maceration: Suspend the homogenized sample in the extraction solvent (e.g., 1:10 sample-to-solvent ratio) and stir for a specified period (e.g., 24 hours) at room temperature.

    • Ultrasound-Assisted Extraction (UAE): Place the sample and solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30 minutes) to enhance extraction efficiency.

    • Soxhlet Extraction: For exhaustive extraction, particularly from dried samples, utilize a Soxhlet apparatus with the chosen solvent.[7]

  • Filtration and Concentration: Separate the extract from the solid residue by centrifugation and/or filtration. Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to avoid thermal degradation.

  • Sample Cleanup (Optional): For complex matrices, a cleanup step using SPE cartridges may be necessary to remove interfering compounds. Condition the C18 cartridge with methanol followed by water. Load the reconstituted extract and wash with a polar solvent (e.g., water) to remove highly polar interferences. Elute the coumarins with a less polar solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase used for chromatographic analysis. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is the most common technique for the quantification of this compound.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for better separation. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

    • A typical gradient could be starting with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV Detector: Monitoring at the maximum absorbance wavelength of this compound (around 345 nm).

    • Mass Spectrometry (MS) Detector: For higher sensitivity and selectivity, an MS detector operating in electrospray ionization (ESI) mode can be used. For this compound (molecular weight: 192.17 g/mol ), the precursor ion [M+H]⁺ at m/z 193.05 would be monitored in positive ion mode, or [M-H]⁻ at m/z 191.04 in negative ion mode. Tandem MS (MS/MS) can provide even greater specificity by monitoring specific fragment ions.[9][10]

Quantification: Quantification is achieved by creating a calibration curve using certified standards of this compound at various concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Stability of this compound in Food Processing

The stability of phytochemicals during food processing is a critical factor affecting their final concentration in consumed products. While specific data on the thermal degradation of this compound in food matrices is limited, studies on coumarins and other phenolic compounds provide valuable insights.

  • Thermal Treatment: High temperatures used in cooking methods like boiling, baking, and frying can lead to the degradation of coumarins. One study on coumarin stability in subcritical water showed partial degradation at temperatures of 200°C and higher.[11] Research on other hydroxycoumarins suggests that their stability is influenced by temperature and pH.[12] Generally, cooking methods that use less water and shorter cooking times, such as steaming and stir-frying, are likely to better preserve coumarin content compared to boiling, where leaching into the cooking water can be significant.

  • pH: The stability of hydroxycoumarins can be pH-dependent. At alkaline pH, the phenolic hydroxyl group can deprotonate, which may increase solubility but also potentially increase susceptibility to oxidative degradation.

  • Light and Oxygen: Like many phenolic compounds, coumarins can be sensitive to light and oxygen, which can induce oxidative degradation. Proper storage of food products in dark and airtight containers can help minimize these losses.

Signaling Pathway Modulation

This compound and its isomer scopoletin have been shown to exert their biological effects by modulating several key cellular signaling pathways. Understanding these interactions is crucial for drug development professionals exploring the therapeutic potential of this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer and other diseases. Scopoletin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing downstream signaling.[1] This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[13]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Scopoletin has been demonstrated to activate AMPK, leading to increased glucose uptake in cells.[14] This suggests a potential role for this compound in the management of metabolic disorders like type 2 diabetes.[15][16][17]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK GlucoseUptake Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation AnabolicProcesses Anabolic Processes (e.g., Lipogenesis) AMPK->AnabolicProcesses

This compound's activation of the AMPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in food products, from sample collection to data analysis.

Experimental_Workflow A Sample Collection (e.g., Coriander, Eggplant) B Sample Preparation (Homogenization/Grinding) A->B C Extraction (Maceration/UAE/Soxhlet) B->C D Filtration & Concentration C->D E Sample Cleanup (SPE - Optional) D->E F HPLC/UPLC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of Isoscopoletin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isoscopoletin.

Introduction

This compound (6-hydroxy-7-methoxycoumarin) is a natural coumarin found in various plant species.[1][2] It is a metabolite of scoparone and is recognized for its potential pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo research. This application note details a robust HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈O₄[1]
Molecular Weight192.17 g/mol [1]
IUPAC Name6-hydroxy-7-methoxychromen-2-one[1]
AppearanceNot specified in search results
SolubilitySoluble in DMSO (38 mg/mL)[2]

Recommended HPLC Method Parameters

Based on a review of established methods, the following parameters are recommended for the analysis of this compound. These parameters can be optimized to suit specific laboratory conditions and instrumentation.

ParameterRecommended Condition
Column C18 (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Isocratic mixture of Methanol and Water (30:70 v/v) with 0.1% Formic Acid[3][4][5] or Acetonitrile, Water, and Phosphoric Acid[6]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 254 nm, 338 nm, or 366 nm[3][7][8]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10-20 minutes

Experimental Protocols

  • Primary Stock Solution (e.g., 1000 ppm): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.[3]

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This may need to be adapted based on the specific sample type.

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g of dried plant powder) into a suitable container. Add a defined volume of extraction solvent (e.g., 20 mL of methanol).

  • Sonication: Sonicate the mixture for 30-60 minutes to facilitate the extraction of this compound.

  • Centrifugation/Filtration: Centrifuge the extract to pellet solid material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[9]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.998 over a concentration range of 0.05-10.0 μg/mL[10]
Limit of Detection (LOD) 0.01 - 5.0 µg/mL[4][5][10]
Limit of Quantification (LOQ) 0.03 - 7.5 µg/mL[4][5][10]
Accuracy (% Recovery) 97.04% - 100.1%[4][5][10]
Precision (% RSD) < 4.33% for intra- and inter-day precision[10]
Specificity The method should be able to resolve this compound from other components in the sample matrix without interference.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, flow rate, and detection wavelength.

Visual Representations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol & Sonicate Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Standard Filter (0.45 µm) Dilute_Standard->Filter_Standard Inject Inject into HPLC System Filter_Standard->Inject Sample Weigh Homogenized Sample Extract Extract with Methanol & Sonicate Sample->Extract Filter_Sample Centrifuge & Filter (0.45 µm) Extract->Filter_Sample Dilute_Sample Dilute as Needed Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound in various samples. The method is straightforward, utilizes common laboratory instrumentation and reagents, and can be validated to meet regulatory requirements. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.

References

Application Note: Isoscopoletin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the extraction, purification, and analysis of isoscopoletin (7-methoxy-6-hydroxycoumarin) from plant material. This compound and its isomer, scopoletin, are naturally occurring coumarins found in a variety of plants and are of significant interest to researchers for their diverse pharmacological activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to final analysis. The methodologies described include solvent extraction, chromatographic purification, and analytical validation.

Introduction

This compound is a hydroxycoumarin, a class of phenolic compounds derived from the phenylpropanoid pathway in plants.[3][4] It is an isomer of the more commonly studied scopoletin (7-hydroxy-6-methoxy coumarin). Found in plants such as Artemisia argyi, coriander, and eggplant, this compound has demonstrated potential biological activities, including inhibitory effects on leukemia cells.[1][4] The efficient extraction and isolation of this compound are crucial for further pharmacological investigation and potential therapeutic development.

This protocol outlines a robust and reproducible method for extracting this compound, focusing on a liquid-liquid extraction technique using aqueous acetonitrile, followed by chromatographic purification. Alternative methods and quantitative data from various plant sources are also presented for comparison.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its common isomer is essential for designing effective extraction and purification strategies.

PropertyScopoletinThis compoundReference(s)
Chemical Formula C₁₀H₈O₄C₁₀H₈O₄[3][5]
Molecular Weight 192.17 g/mol 192.17 g/mol [3][5]
Melting Point 202-206 °CNot specified[3][5]
Appearance Light-yellow amorphous powderNot specified[3]
Solubility Soluble in DMSO, DMF, ethanol, methanol, ethyl acetate, chloroform.[3][5] Slightly soluble in water.[3][5]Soluble in DMSO.[4]

Experimental Protocols

The following sections detail the materials and step-by-step procedures for the extraction and purification of this compound.

Materials and Reagents
  • Plant Material: Dried and powdered plant material (e.g., stems or leaves of Artemisia sp.).

  • Solvents (HPLC or Analytical Grade):

    • Acetonitrile

    • Deionized Water

    • Dichloromethane (or other halogenated solvent)

    • Methanol

    • Chloroform

    • Ethyl Acetate

    • Hexane

  • Reagents:

    • Anhydrous Sodium Sulfate

    • Silica Gel (for column chromatography, 60-120 mesh)

    • This compound standard (for analytical comparison)

  • Equipment:

    • Grinder/Mill

    • Percolator or large glass container for extraction

    • Rotary evaporator

    • Separatory funnel

    • Glass chromatography column

    • Filtration apparatus (Buchner funnel, filter paper)

    • Analytical instruments (TLC plates, HPLC system, UV-Vis Spectrophotometer)

Protocol 1: Aqueous Acetonitrile Extraction

This method is adapted from a patented process for scopoletin isolation, which offers high yield and efficiency and is applicable for related coumarins like this compound.[6][7]

1. Preparation of Plant Material:

  • Shade-dry the collected plant material (e.g., stems of Artemisia annua) to prevent the degradation of thermolabile compounds.

  • Grind the dried material into a coarse powder (approx. 40-60 mesh).

2. Cold Percolation Extraction:

  • Place 100 g of the powdered plant material into a percolator or a large glass vessel.

  • Add 500 mL of 10% aqueous acetonitrile (10% water, 90% acetonitrile v/v).[6]

  • Allow the mixture to macerate for 6-8 hours at room temperature with occasional stirring.[6]

  • Drain the solvent and repeat the extraction process four more times with fresh solvent.

  • Combine all the extracts.

3. Concentration:

  • Concentrate the combined aqueous acetonitrile extract under vacuum using a rotary evaporator at 40-50°C.

  • Reduce the volume to approximately 30% of the original volume.[6]

4. Liquid-Liquid Partitioning:

  • Transfer the concentrated aqueous extract to a separatory funnel.

  • Add an equal volume of a non-polar halogenated solvent, such as dichloromethane.

  • Shake the funnel vigorously for 5-10 minutes and allow the layers to separate. This compound will transfer to the organic (dichloromethane) phase.[6]

  • Collect the lower organic layer. Repeat this partitioning step 2-3 times to ensure complete transfer.

  • Combine all organic fractions.

5. Drying and Final Concentration:

  • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent completely using a rotary evaporator to obtain the crude extract containing this compound.

Alternative Extraction Methods

Other established methods can also be employed, with varying efficiency and solvent requirements.

  • Soxhlet Extraction: This method uses continuous extraction with a hot solvent (e.g., methanol or ethanol) and can yield a high quantity of extract. The highest yield of scopoletin extract from Morinda citrifolia L. (0.93%) was achieved using the Soxhlet method.[3][8]

  • Maceration: This simple technique involves soaking the plant material in a solvent (e.g., 85% methanol) for an extended period (24-72 hours) at room temperature.[9]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate solvent penetration into the plant matrix, reducing extraction time and solvent consumption.[10]

Purification Protocol: Column Chromatography

The crude extract obtained from the initial extraction contains a mixture of compounds. Column chromatography is a standard and effective method for isolating this compound.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

  • Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

  • Wash the packed column with 2-3 volumes of hexane.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the elution solvent (e.g., chloroform or a chloroform-methanol mixture) or adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed silica gel column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol. A common gradient is a chloroform-methanol mixture (e.g., 98:2, 95:5 v/v).[6]

  • Collect fractions of 10-20 mL sequentially.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Spot each fraction on a TLC plate alongside a pure this compound standard.

  • Develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5).

  • Visualize the spots under UV light (365 nm), where coumarins typically emit blue fluorescence.[8]

  • Combine the fractions that show a spot corresponding to the this compound standard.

5. Crystallization:

  • Evaporate the solvent from the combined pure fractions.

  • Recrystallize the residue from a suitable solvent like methanol to obtain pure this compound crystals.[6]

Quantitative Data

The yield of this compound and related coumarins varies significantly depending on the plant source, part of the plant used, and the extraction method employed. The following table summarizes reported yields for scopoletin, which can serve as a benchmark.

Plant SourcePlant PartExtraction MethodSolvent(s)Compound Content/YieldReference(s)
Artemisia annuaStemsCold Percolation10% Aqueous Acetonitrile0.30%[6][8]
Morinda citrifolia L.FruitSoxhletHexane, Ethanol, Methanol0.93% (extract yield)[3][8]
Convolvulus pluricaulisWhole PlantRefluxMethanol, 50% Alcohol, Water0.1738%[3][8]
Helichrysum italicumFlowersNot specifiedNot specified1.933 mg/100g[3][8]
Artemisia argyiLeavesBioassay-guided fractionationEthyl AcetateNot specified[1]

Visualized Workflows and Pathways

General Extraction and Purification Workflow

The following diagram illustrates the complete workflow from raw plant material to purified this compound.

G A Plant Material (e.g., Artemisia sp.) B Drying & Grinding A->B C Solvent Extraction (Aqueous Acetonitrile) B->C D Filtration & Concentration (Rotary Evaporator) C->D E Liquid-Liquid Partitioning (with Dichloromethane) D->E F Crude Extract E->F G Purification (Silica Gel Column Chromatography) F->G H Fraction Collection & TLC Analysis G->H I Crystallization H->I J Pure this compound I->J

Caption: Workflow for this compound Extraction and Purification.

Biosynthesis of Coumarins

This compound is synthesized in plants via the phenylpropanoid pathway. This diagram shows a simplified overview of this metabolic route.

G cluster_0 Phenylpropanoid Pathway cluster_1 Coumarin Synthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Feruloyl-CoA Cou->Fer 4CL, C3H, CCoAOMT Hyd 6'-Hydroxyferuloyl-CoA Fer->Hyd F6'H Sco Scopoletin / this compound Hyd->Sco Spontaneous lactonization

Caption: Simplified Phenylpropanoid Pathway to Coumarins.

Analytical Methods for Identification and Quantification

After isolation, the identity and purity of this compound must be confirmed.

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the purification process. This compound can be visualized under UV light (365 nm) as a fluorescent spot.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity and quantifying the yield of this compound.[11] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is commonly performed using a UV detector at around 344 nm.[12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate and reliable method for quantifying compounds like this compound in plant extracts without extensive sample preparation.[12][14]

  • Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): Used for definitive structural elucidation and confirmation of the isolated compound's identity by determining its mass-to-charge ratio and functional groups, respectively.[3][8]

References

Application Notes & Protocols: Conducting Anti-Inflammatory Assays with Isoscopoletin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoscopoletin, a naturally occurring hydroxycoumarin, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] It is found in various plants and has been shown to modulate key signaling pathways involved in the inflammatory response.[2] These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory activity of this compound in vitro. The focus is on its mechanism of action, specifically its ability to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[3][4]

Mechanism of Action: this compound exerts its anti-inflammatory effects primarily by targeting upstream signaling cascades that regulate the expression of inflammatory genes. Upon stimulation by agents like Lipopolysaccharide (LPS) or cytokines (e.g., TNF-α), cells activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and Interleukin-6 (IL-6).[2][6] this compound has been demonstrated to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.[3]

NF_kB_Pathway cluster_0 cluster_1 cluster_2 LPS Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription MAPK_Pathway cluster_0 cluster_1 cluster_2 Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Upstream Upstream Kinases Receptor->Upstream p38 p38 Upstream->p38 ERK ERK Upstream->ERK JNK JNK Upstream->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 Transcription Factors (e.g., AP-1) p_p38->AP1 Activate p_ERK->AP1 Activate p_JNK->AP1 Activate This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits Genes Pro-inflammatory Genes AP1->Genes Transcription Experimental_Workflow cluster_assays 7. Downstream Assays A 1. Cell Culture (e.g., RAW264.7, HaCaT) B 2. Cell Seeding (Plate for specific assay) A->B C 3. Pre-treatment (Incubate with this compound) B->C D 4. Stimulation (Add inflammatory agent, e.g., LPS) C->D E 5. Incubation (Allow inflammatory response) D->E F 6. Sample Collection (Collect supernatant and cell lysate) E->F G Griess Assay (NO) F->G H ELISA (PGE2, Cytokines) F->H I Western Blot (Proteins) F->I J ROS Assay F->J

References

Isoscopoletin application in cancer research cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Isoscopoletin in Cancer Research

1. Introduction

This compound is a natural coumarin, an isomer of scopoletin, found in various plants, including Artemisia argyi.[1] It has demonstrated significant anti-cancer properties across a range of cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This compound's therapeutic potential stems from its ability to modulate multiple cellular processes involved in tumor growth and survival, including cell proliferation, metabolism, and apoptosis.

2. Overview of Anti-Cancer Applications

This compound exerts its anti-cancer effects through several distinct mechanisms:

  • Inhibition of Cancer Cell Proliferation: this compound has been shown to possess potent anti-proliferative activity against various cancer cell lines. Notably, it exhibits strong inhibitory effects on human leukemia, lung cancer, and colon cancer cells.[1][2] It has also demonstrated efficacy against multi-drug resistant (MDR) cancer cell lines, suggesting its potential to overcome common challenges in chemotherapy.[1]

  • Modulation of Cancer Metabolism: A key mechanism of action, particularly in hepatocellular carcinoma (HCC), is the inhibition of glycolysis.[2][3] this compound directly binds to and inhibits key glycolytic enzymes such as Glycerol-3-phosphate dehydrogenase 2 (GPD2), Glucose-6-phosphate isomerase (GPI), Heat shock protein 90 (Hsp90α), and Phosphoglycerate kinase 2 (PGK2).[2][3] By disrupting the glycolytic pathway, this compound effectively blocks the primary energy supply to cancer cells, leading to inhibited proliferation.[2][3]

  • Induction of Apoptosis and Cell Cycle Arrest: The closely related isomer, scopoletin, has been extensively studied and shown to induce apoptosis by modulating the expression of key regulatory proteins.[4][5] This includes increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and activating caspases (caspase-3, -8, and -9).[4] Scopoletin also triggers cell cycle arrest, primarily at the G2/M checkpoint, preventing cancer cells from completing cell division.[4][6] These mechanisms are likely shared by this compound and contribute to its overall anti-cancer activity.

  • Inhibition of Metastasis: Scopoletin has been observed to inhibit the invasion and migration of cervical cancer cells, indicating a potential role for these coumarins in preventing cancer metastasis.[4]

3. Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and the related compound scopoletin against various cancer cell lines.

Table 1: IC50 Values of this compound and Scopoletin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound CCRF-CEMLeukemia4.0[1][2]
CEM/ADR5000Multi-drug Resistant Leukemia1.6[1]
Scopoletin CCRF-CEMLeukemia2.6[1]
CEM/ADR5000Multi-drug Resistant Leukemia1.6[1]
HeLa, SiHa, CaSkiCervical Cancer7.5 - 25[4]

Table 2: Molecular Targets and Pathways Modulated by this compound and Scopoletin

CompoundTarget/PathwayEffectCancer TypeReference
This compound Glycolysis (GPD2, GPI, Hsp90α, PGK2)InhibitionHepatocellular Carcinoma[2][3]
Scopoletin PI3K/Akt PathwayInhibitionCervical Cancer[4]
Apoptosis (Bax, Bcl-2, Caspases)InductionCervical & Prostate Cancer[4][5][7]
Cell Cycle (G2/M Checkpoint)ArrestCervical Cancer[4]
NF-κB PathwayActivationPromyelocytic Leukemia[8]

4. Visualized Mechanisms and Workflows

isoscopoletin_glycolysis_inhibition iso This compound gly_enzymes Glycolysis Enzymes (GPD2, GPI, Hsp90α, PGK2) iso->gly_enzymes Binds to & Inhibits glycolysis Glycolysis gly_enzymes->glycolysis energy ATP Production (Energy Supply) glycolysis->energy prolif HCC Cell Proliferation energy->prolif

This compound inhibits glycolysis in HCC cells.

scopoletin_apoptosis_pathway cluster_0 Cell Survival Signaling cluster_1 Apoptosis Cascade PI3K PI3K Akt Akt (Phosphorylated) PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits Caspases Caspase-9 Caspase-3 Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Scopoletin Scopoletin/ This compound Scopoletin->Akt Inhibits

Scopoletin/Isoscopoletin induces apoptosis via PI3K/Akt.

experimental_workflow_western_blot A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H

Experimental workflow for Western Blot analysis.

Protocols: Standard Methodologies

1. Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Multichannel pipette, microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell blank control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • PBS (Phosphate-Buffered Saline)

    • 70% ice-cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with desired concentrations of this compound for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

    • Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.

3. Western Blot Analysis for Protein Expression

This protocol detects specific proteins in a cell lysate.

  • Materials:

    • Cell culture dishes

    • RIPA lysis buffer with protease/phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) substrate

  • Procedure:

    • Protein Extraction: Treat cells with this compound. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane 3 times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a housekeeping protein like GAPDH or β-actin as a loading control.

References

Application Notes and Protocols for Pharmacokinetic Studies of Isoscopoletin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoscopoletin (7-methoxy-6-hydroxycoumarin) is a natural coumarin derivative found in various plants that has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is a critical step in preclinical drug development. These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic studies of this compound in animal models.

Pre-study Considerations

Before initiating a pharmacokinetic study for this compound, several factors must be considered to ensure the generation of robust and reliable data.

  • Animal Model Selection: The choice of animal model is crucial and can significantly impact the pharmacokinetic profile. Common models for pharmacokinetic studies include rats (Sprague-Dawley, Wistar), mice (C57BL/6, BALB/c), rabbits, and dogs. The selection should be based on the specific research question, with consideration of metabolic similarities to humans. For coumarin compounds, rats are a frequently used and well-characterized model.

  • Route of Administration: The intended clinical route of administration for this compound should guide the choice of administration route in animal studies. Common routes include:

    • Intravenous (IV): Provides 100% bioavailability and is essential for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.

    • Oral (PO): The most common route for drug administration, used to assess oral bioavailability and the extent of first-pass metabolism.

    • Intraperitoneal (IP): Often used in rodents for substances that are difficult to administer orally, though it bypasses the gastrointestinal absorption barriers.

  • Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. It is advisable to use at least three dose levels to assess dose proportionality. For scoparone, a precursor to this compound, oral doses in rats have been investigated. A study on the related compound scopoletin used intravenous doses of 5 mg/kg and oral doses of 5, 10, and 20 mg/kg in rats[1][2].

  • Vehicle Selection: The vehicle used to dissolve or suspend this compound for administration must be non-toxic and should not interfere with the pharmacokinetics of the compound. Common vehicles include:

    • For Oral Administration: Water, saline, carboxymethyl cellulose (CMC), or a mixture of polyethylene glycol (PEG) and water.

    • For Intravenous Administration: Saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins, ensuring the final formulation is sterile and free of particulates.

Experimental Protocols

Animal Preparation and Dosing
  • Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: For oral administration studies, fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing:

    • Oral (PO) Gavage: Prepare the this compound formulation at the desired concentration. Administer a single dose using a gavage needle appropriate for the size of the animal.

    • Intravenous (IV) Injection: Prepare a sterile solution of this compound. Administer a single bolus dose via a suitable vein (e.g., tail vein in rats and mice).

Blood Sample Collection
  • Sampling Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule for a full pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Blood Collection Technique: In rodents, blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus. For serial sampling from the same animal, cannulation of the jugular or carotid artery is recommended to minimize stress.

  • Sample Volume: The volume of blood collected at each time point should be minimized to avoid physiological stress on the animal. Typically, 100-200 µL per sample is sufficient for LC-MS/MS analysis.

  • Anticoagulant: Collect blood samples in tubes containing an anticoagulant such as heparin or EDTA to prevent clotting.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in plasma samples. The following is a protocol adapted from a validated method for the structurally similar compound, scopoletin, which can be optimized for this compound[1][2].

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as WinNonlin®. The key parameters are summarized in the tables below.

Note: The following tables present pharmacokinetic data for the structurally related compound scopoletin in rats and should be considered as an illustrative example for the type of data to be generated for this compound.

Table 1: Pharmacokinetic Parameters of Scopoletin in Rats after Intravenous Administration (5 mg/kg)

ParameterUnitMean ± SD (n=5)
AUC(0-t)ng·h/mL1056.3 ± 189.5
AUC(0-∞)ng·h/mL1089.7 ± 201.3
t1/2h2.1 ± 0.5
CLL/h/kg4.6 ± 0.8
VzL/kg14.1 ± 2.9

Data adapted from a study on scopoletin[1][2].

Table 2: Pharmacokinetic Parameters of Scopoletin in Rats after Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)Bioavailability (%)
545.2 ± 11.80.5 ± 0.272.1 ± 18.76.62 ± 1.72
1089.7 ± 20.30.6 ± 0.3121.9 ± 25.45.59 ± 1.16
20165.4 ± 35.10.7 ± 0.2246.8 ± 42.65.65 ± 0.75

Data adapted from a study on scopoletin[1][2].

Visualization of Workflows and Pathways

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in an animal model.

G cluster_prestudy Pre-study Phase cluster_study In-life Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A Animal Model Selection B Dose & Vehicle Selection A->B C Protocol Design B->C D Animal Acclimatization C->D E Drug Administration (IV/PO) D->E F Blood Sample Collection E->F G Plasma Preparation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Data Reporting I->J

Caption: General workflow for a pharmacokinetic study.

Potential Signaling Pathway Modulated by this compound

This compound, like other coumarins, may exert its pharmacological effects by modulating various intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is a potential target for this compound.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse Cellular Responses (Proliferation, Survival, etc.) mTOR->CellResponse

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The successful execution of a pharmacokinetic study for this compound in animal models relies on careful planning, robust experimental protocols, and a validated bioanalytical method. The information and protocols provided in these application notes serve as a comprehensive guide for researchers to design and conduct such studies, ultimately contributing to a better understanding of the ADME properties of this compound and facilitating its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Spectroscopic Identification of Isoscopoletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscopoletin (6-hydroxy-7-methoxycoumarin) is a naturally occurring coumarin derivative found in various plant species. As an isomer of the more extensively studied scopoletin, this compound has garnered interest for its diverse biological activities, including cytotoxic and anti-inflammatory effects.[1] Accurate identification and characterization of this compound are crucial for quality control in herbal medicine, phytochemical research, and as a starting point for drug discovery and development.

These application notes provide a comprehensive guide to the spectroscopic techniques used for the identification and characterization of this compound. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are outlined.

Spectroscopic Data for this compound Identification

The following tables summarize the key spectroscopic data for the identification of this compound.

Table 1: UV-Visible Spectroscopic Data
Solventλmax (nm)Reference
Methanol227, 296, 338[2]
Methanol + NaOH390[3]

Note: The addition of a base like NaOH to a methanolic solution of this compound causes a bathochromic shift (a shift to a longer wavelength), which is a characteristic feature of phenolic coumarins.[2]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data
Functional GroupWavenumber (cm⁻¹)Reference
O-H (hydroxyl)~3396[4]
C=O (lactone carbonyl)~1713[4]
C=C (alkene)~1611[4]
C=C (aromatic)~1565, 1514[4]
C-O-C (ether)Not specified
Disubstituted benzene ring~861[2]
Table 3: ¹H NMR Spectroscopic Data (in CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-36.23d9.2[2][5]
H-47.88d9.2[2][5]
H-57.14s-[2]
H-86.79s-[2]
7-OCH₃3.93s-[2]
Table 4: ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)Reference
C-2161.26[6]
C-3107.53[6]
C-4143.23[6]
C-4a111.51[6]
C-5113.47[6]
C-6144.01[6]
C-7149.71[6]
C-8103.22[6]
C-8a150.32[6]
7-OCH₃56.44[6]
Table 5: Mass Spectrometry Data
Technique[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
ESI-MS/MS193.0495178, 165, 133
GC-MS (EI)192 (M⁺)178, 149, 164, 69, 51

Fragmentation Pattern: The fragmentation of this compound in MS/MS typically involves the loss of a methyl group (-CH₃), followed by the loss of carbon monoxide (-CO).

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Protocol 1: UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound and observe the characteristic bathochromic shift.

Materials:

  • This compound standard

  • Methanol (spectroscopic grade)

  • 2M Sodium hydroxide (NaOH) solution

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.

  • Blank Measurement: Fill a quartz cuvette with methanol and use it as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Record the UV-Vis spectrum of the dilute this compound solution from 200 to 400 nm.

  • Bathochromic Shift: Add 2-4 drops of 2M NaOH to the cuvette containing the this compound solution, mix gently, and immediately record the UV-Vis spectrum again over the same range.[2]

  • Data Analysis: Identify the absorption maxima (λmax) from both spectra and note the shift observed after the addition of NaOH.

Protocol 2: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Materials:

  • This compound standard (dry)

  • Potassium bromide (KBr, IR grade, dry)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound using ¹H and ¹³C NMR.

Materials:

  • This compound standard

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of CDCl₃ in an NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • Determine the chemical shifts of the carbon signals.

  • Data Analysis: Correlate the ¹H and ¹³C NMR data with the structure of this compound.

Protocol 4: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound standard

  • Methanol or other suitable solvent (LC-MS grade)

  • LC-MS/MS or GC-MS system

Procedure (LC-MS/MS):

  • Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable mobile phase and column for chromatographic separation.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform MS/MS analysis on the precursor ion (m/z 193) to obtain the fragmentation pattern.

  • Data Analysis: Determine the accurate mass of the molecular ion and identify the major fragment ions.

Visualizations

Experimental Workflow for this compound Identification

experimental_workflow cluster_extraction Sample Preparation cluster_purification Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_identification Structure Elucidation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography / HPLC Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis FTIR FTIR Spectroscopy Isolated_Compound->FTIR NMR NMR (¹H, ¹³C) Isolated_Compound->NMR MS Mass Spectrometry Isolated_Compound->MS Data_Analysis Data Analysis & Comparison UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Identification This compound Identified Data_Analysis->Identification

Caption: Experimental workflow for the isolation and spectroscopic identification of this compound.

Signaling Pathway: Inhibition of 15-Lipoxygenase by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 substrate HPETE 15-HPETE (Hydroperoxyeicosatetraenoic Acid) LOX15->HPETE catalysis Leukotrienes Leukotrienes & other pro-inflammatory mediators HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX15 inhibition

Caption: this compound inhibits the 15-lipoxygenase pathway, reducing pro-inflammatory mediators.

References

Application Notes and Protocols for Isoscopoletin in Fluorescence-Based Hydrogen Peroxide Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isoscopoletin as a fluorescent probe for the quantification of hydrogen peroxide (H₂O₂). The protocols detailed below are designed for accuracy and reproducibility in various research and drug development settings, including high-throughput screening (HTS).

Introduction

This compound, a naturally occurring coumarin, is an isomer of the more commonly used scopoletin. Both compounds exhibit fluorescence and can be used as substrates for horseradish peroxidase (HRP) in the presence of hydrogen peroxide. The enzymatic reaction results in the oxidation of this compound to a non-fluorescent product. The corresponding decrease in fluorescence intensity is directly proportional to the concentration of hydrogen peroxide in the sample. This principle allows for the sensitive and quantitative measurement of H₂O₂ produced in biochemical and cellular assays.

Coumarin-based fluorescent probes are valuable tools in drug discovery for assessing the activity of enzymes that produce hydrogen peroxide, such as oxidases, or for screening compounds that modulate reactive oxygen species (ROS) signaling pathways.

Principle of the Assay

The core of the assay is the HRP-catalyzed oxidation of this compound by hydrogen peroxide. In its native state, this compound fluoresces. Upon reaction with H₂O₂ in the presence of HRP, it is converted to a non-fluorescent product. The rate of this reaction and the extent of the fluorescence decrease are dependent on the initial concentration of H₂O₂.

Quantitative Data Summary

While specific quantitative data for this compound in this assay are not extensively published, data from its isomer, scopoletin, provides a strong basis for expected performance. It is recommended to perform initial validation experiments to determine the optimal parameters for this compound in your specific assay system.

ParameterScopoletin (Isomer) - Expected Range for this compoundNotes
Excitation Wavelength ~360 - 395 nmOptimal excitation can be pH-dependent. A good starting point is 380 nm.
Emission Wavelength ~450 - 470 nmA common emission maximum is around 460 nm.
Quantum Yield Moderate to High (e.g., ~0.56 for scopoletin)The quantum yield of coumarins can be influenced by the solvent and pH.
Assay Range Nanomolar to low MicromolarThe linear range will depend on the concentrations of this compound and HRP.
Limit of Detection (LOD) Low NanomolarSensitivity is a key feature of this fluorescence-based assay.

Experimental Protocols

The following are detailed protocols for conducting a fluorescence-based hydrogen peroxide assay using this compound.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

  • Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL): Dissolve HRP in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Store in aliquots at -20°C.

  • Hydrogen Peroxide (H₂O₂) Standard (10 mM): Dilute a 30% H₂O₂ stock solution in ultrapure water. The concentration should be verified spectrophotometrically (extinction coefficient at 240 nm = 43.6 M⁻¹cm⁻¹). Prepare fresh dilutions for each experiment.

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) is a common choice. The optimal pH may vary depending on the specific application and should be determined empirically.

Standard Curve Preparation
  • Prepare a series of H₂O₂ standards by serially diluting the 10 mM stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM (or a range appropriate for your expected sample concentrations).

  • In a 96-well black microplate, add 50 µL of each H₂O₂ standard to triplicate wells.

  • Add 50 µL of Assay Buffer to "no H₂O₂" control wells.

Assay Procedure (Endpoint Assay)
  • Prepare the Reaction Mix: For each well, prepare a reaction mix containing:

    • This compound (final concentration of 5-10 µM)

    • HRP (final concentration of 1-2 U/mL)

    • Assay Buffer to the final volume.

  • Initiate the Reaction: Add 100 µL of the Reaction Mix to each well of the 96-well plate containing the standards and samples.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for this compound (start with Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Subtract the average fluorescence of the blank (no H₂O₂) wells from all other readings. Plot the decrease in fluorescence against the H₂O₂ concentration to generate a standard curve. Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence values from the standard curve.

Kinetic Assay

For monitoring H₂O₂ production over time (e.g., from an enzymatic reaction):

  • Prepare the Reaction Mix: In each well, combine the sample or enzyme reaction mixture with this compound (final concentration 5-10 µM) and HRP (final concentration 1-2 U/mL) in Assay Buffer.

  • Initiate the Reaction: Add the final component to start the H₂O₂ generating reaction (e.g., the enzyme's substrate).

  • Fluorescence Measurement: Immediately place the plate in a kinetic plate reader and measure fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period.

  • Data Analysis: Calculate the rate of H₂O₂ production from the rate of fluorescence decrease using the standard curve.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reaction HRP-Catalyzed Reaction This compound This compound (Fluorescent) Oxidized_Product Oxidized Product (Non-Fluorescent) This compound->Oxidized_Product Oxidation H2O2 H₂O₂ HRP HRP H2O 2H₂O

Caption: HRP catalyzes the oxidation of fluorescent this compound by H₂O₂.

Experimental Workflow

ExperimentalWorkflow start Start reagent_prep Prepare Reagents (this compound, HRP, H₂O₂ Standards) start->reagent_prep plate_setup Add Standards & Samples to 96-well Plate reagent_prep->plate_setup reaction_mix Prepare and Add Reaction Mix plate_setup->reaction_mix incubation Incubate at RT (Protected from Light) reaction_mix->incubation measurement Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) incubation->measurement analysis Data Analysis (Standard Curve & Concentration Calculation) measurement->analysis end End analysis->end SignalingPathway drug Drug Candidate receptor Cell Surface Receptor drug->receptor enzyme Membrane-Bound Oxidase (e.g., NOX) receptor->enzyme Activation/Inhibition h2o2 H₂O₂ Production enzyme->h2o2 assay This compound Assay (Measures H₂O₂) h2o2->assay downstream Downstream Signaling (e.g., Kinase Activation) h2o2->downstream

Troubleshooting & Optimization

Technical Support Center: Isoscopoletin Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoscopoletin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using this compound in DMSO for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO can vary between suppliers and batches. Generally, you can expect a solubility of at least 38 mg/mL (197.74 mM).[1][2] Some datasheets suggest that with assistance, such as ultrasonication, a solubility of up to 100 mg/mL (520.37 mM) can be achieved.[3] It is important to consult the technical datasheet provided with your specific batch of this compound.

Q2: My this compound is not dissolving well in DMSO, even at lower concentrations. What could be the issue?

A2: Several factors can contribute to poor solubility. A common issue is the presence of water in the DMSO.[2] DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can significantly reduce its ability to dissolve many organic compounds.[4] Always use fresh, anhydrous DMSO from a sealed container. Another factor could be the purity of the this compound.

Q3: I've prepared a concentrated stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs because this compound is poorly soluble in aqueous solutions. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock in pure DMSO first to reach a working concentration. Then, add this final, less concentrated DMSO solution to your aqueous medium. This gradual reduction in concentration helps to keep the compound in solution.[5] It is also advisable to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid cellular toxicity.[6]

Q4: Can I heat the DMSO to improve the solubility of this compound?

A4: Yes, gentle heating can be an effective method to increase the solubility of this compound in DMSO. It is recommended to warm the solution to 37°C.[3] However, be cautious with temperature, as excessive heat can potentially degrade the compound.

Troubleshooting Guide

If you are encountering difficulties in dissolving this compound in DMSO, follow these troubleshooting steps:

Issue: this compound powder is not fully dissolving in DMSO.

Possible Cause Troubleshooting Step
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Avoid using DMSO from a bottle that has been open for an extended period.
Insufficient Sonication Place the vial containing the this compound and DMSO in an ultrasonic bath for 15-30 minutes. Ensure the water in the sonicator is at room temperature.
Low Temperature Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[3]
Compound Purity If solubility issues persist, consider the purity of your this compound. Impurities can sometimes affect solubility.

Issue: Precipitation upon dilution in aqueous media.

Possible Cause Troubleshooting Step
Rapid Change in Polarity Avoid direct dilution of a highly concentrated DMSO stock into your aqueous buffer. Instead, perform serial dilutions in 100% DMSO to get closer to your final desired concentration before adding it to the aqueous medium.[5]
High Final Concentration Ensure your final working concentration of this compound is below its solubility limit in the final aqueous buffer.
Low Final DMSO Concentration While aiming for a low final DMSO concentration to minimize toxicity, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is a common starting point.

Data Summary: this compound Solubility

The following table summarizes the reported solubility of this compound in DMSO from various sources.

Solvent Reported Solubility Molar Concentration Notes Source
DMSO38 mg/mL197.74 mMAt 25°C[1]
DMSO100 mg/mL520.37 mMRequires ultrasonication[3]

Experimental Protocols

Protocol 1: Standard Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound for your desired volume of 50 mM stock solution (Molecular Weight of this compound: 192.17 g/mol ). For example, for 1 mL of a 50 mM stock, you will need 9.61 mg of this compound.

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.

  • If necessary, gently warm the tube in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock for Cell-Based Assays

Materials:

  • 50 mM this compound stock solution in DMSO

  • Anhydrous, high-purity DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Perform serial dilutions of your 50 mM stock solution in 100% DMSO to prepare intermediate stock solutions. For example, to prepare a 5 mM intermediate stock, dilute your 50 mM stock 1:10 in DMSO.

  • From your desired intermediate stock, calculate the volume needed to achieve your final working concentration in the cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Add the calculated volume of the this compound intermediate stock to your pre-warmed cell culture medium and mix well by gentle inversion.

  • Use this final working solution to treat your cells.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. Below are diagrams of the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways, which are known to be affected by this compound or its isomer, Scopoletin.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.

RAS_RAF_MEK_ERK_pathway RAS-RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Gene_Expression Gene Expression & Cell Proliferation TranscriptionFactors->Gene_Expression This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits experimental_workflow Experimental Workflow for this compound Solubility and Use start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex, Sonicate, Warm) add_dmso->dissolve stock_solution Prepare Concentrated Stock Solution dissolve->stock_solution serial_dilution Perform Serial Dilutions in 100% DMSO stock_solution->serial_dilution working_solution Prepare Final Working Solution in Aqueous Medium serial_dilution->working_solution cell_treatment Treat Cells working_solution->cell_treatment end End cell_treatment->end

References

Enhancing the stability of Isoscopoletin in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoscopoletin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments, with a focus on enhancing its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (6-hydroxy-7-methoxycoumarin) is a natural phenolic compound belonging to the coumarin class. It is an isomer of scopoletin and is investigated for various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In cell culture, it is often used to study its effects on signaling pathways, cell viability, and other cellular processes.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is sparingly soluble in water but has good solubility in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them protected from light.

Recommended Storage Conditions for Stock Solutions

Storage Temperature Duration Notes
-20°C Up to 1 month Protect from light.

| -80°C | Up to 6 months | Protect from light. Ideal for long-term storage. |

Q3: Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound?

A3: Phenolic compounds like this compound can directly reduce tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity.[1] This chemical interference can lead to an overestimation of cell viability. Consider using a viability assay that is not based on tetrazolium reduction, such as a CyQUANT® Direct Cell Proliferation Assay (based on DNA content) or a CellTiter-Glo® Luminescent Cell Viability Assay (based on ATP levels).

Q4: Can this compound interact with components in the cell culture medium?

A4: Yes, the stability of phenolic compounds can be affected by components in the culture medium. Factors such as pH, the presence of metal ions (e.g., iron), and interactions with serum proteins can influence the stability of this compound.[2][3][4][5] Some phenolic compounds have been shown to generate hydrogen peroxide in cell culture media, which can impact experimental results.[6]

Troubleshooting Guides

Issue 1: Rapid Loss of Bioactivity or Inconsistent Dose-Response
  • Possible Cause: Degradation of this compound in the cell culture medium. This compound, like its isomer scopoletin, is susceptible to photodegradation and may be unstable at the physiological pH (around 7.4) of cell culture media, especially during prolonged incubation at 37°C. The half-life of the related compound scopoletin in aqueous solutions under a xenon lamp can be as short as 5.68 hours.[7]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and handle all this compound solutions, including the final dilutions in culture media, with minimal exposure to light. Use amber-colored tubes and cover the cell culture plates with foil during incubation.

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.

    • Use Freshly Prepared Media: Add this compound to the cell culture medium immediately before treating the cells. Avoid pre-incubating this compound in the medium for extended periods.

    • Consider pH Effects: Be aware that the slightly alkaline pH of most cell culture media can accelerate the degradation of some phenolic compounds.

    • Incorporate Antioxidants: Consider co-treatment with low concentrations of antioxidants like L-ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to mitigate oxidative degradation. The optimal concentration of these antioxidants should be determined empirically to ensure they do not interfere with the experimental outcomes.

    • Verify Concentration: If inconsistent results persist, it is advisable to quantify the concentration of this compound in the culture medium over time using HPLC or LC-MS/MS to determine its stability under your specific experimental conditions.

Issue 2: Precipitate Formation in the Culture Medium
  • Possible Cause: Poor solubility of this compound at the final concentration or interaction with media components.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent toxicity and precipitation of the compound.

    • Pre-warm the Medium: Before adding the this compound stock solution, ensure the cell culture medium is at 37°C.

    • Proper Mixing: When diluting the DMSO stock solution into the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.

    • Solubility Testing: Perform a preliminary solubility test at the highest intended concentration in your specific cell culture medium to ensure this compound remains in solution.

Experimental Protocols

Protocol 1: General Workflow for Cell-Based Assays with this compound

This workflow is designed to minimize the impact of this compound instability.

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare high-concentration This compound stock in DMSO store_stock Aliquot and store at -80°C, protected from light prep_stock->store_stock thaw_stock Thaw a single aliquot of stock solution store_stock->thaw_stock prepare_media Prepare final dilutions in pre-warmed medium immediately before use thaw_stock->prepare_media seed_cells Seed cells in culture plates treat_cells Treat cells with This compound-containing medium prepare_media->treat_cells incubate Incubate for the desired period, protected from light treat_cells->incubate assay Perform downstream analysis (e.g., viability, western blot) incubate->assay

Caption: Recommended workflow for experiments using this compound.

Protocol 2: Assessing this compound Stability in Cell Culture Medium via HPLC

This protocol provides a framework for quantifying the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

Procedure:

  • Prepare this compound-Spiked Medium:

    • Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).

    • Distribute this medium into sterile, sealed tubes.

  • Incubation:

    • Place the tubes in a cell culture incubator at 37°C and 5% CO₂.

    • Prepare a control sample to be stored at -20°C, which will serve as the time zero (T₀) reference.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.

    • Immediately store the collected sample at -20°C until analysis to halt further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins from the medium (especially if it contains serum), add 3 volumes of ice-cold methanol to 1 volume of the medium sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: An isocratic mixture of methanol and water with 0.1% formic acid is a common mobile phase for coumarins. A typical ratio could be 30:70 (methanol:water), but this may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 345 nm).

    • Injection Volume: 20 µL.

    • Run a standard curve of this compound in the same medium (processed similarly) to quantify the concentration in your samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of this compound in your specific medium.

HPLC Method Parameters (Example)

Parameter Value
Column C18 (250 mm x 4.6 mm, 5µm)
Mobile Phase 30:70 Methanol:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 345 nm

| Temperature | Ambient |

Signaling Pathways

This compound's isomer, scopoletin, has been shown to influence key cellular signaling pathways. Understanding these can provide context for experimental design and data interpretation.

PI3K/Akt/mTOR and AMPK Signaling

Scopoletin has been reported to activate the PI3K/Akt and AMPK signaling pathways, which are central regulators of glucose metabolism, cell growth, and survival.

G This compound This compound (or Scopoletin) PI3K PI3K This compound->PI3K Activates AMPK AMPK This compound->AMPK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes AMPK->Glucose_Uptake Promotes

Caption: this compound may activate PI3K/Akt and AMPK pathways.

References

Addressing matrix effects in Isoscopoletin LC-MS quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS quantification of isoscopoletin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my this compound quantification?

A: Matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of this compound quantification by LC-MS, components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer's ion source.[3][4][5] This can lead to inaccurate and unreliable quantification, affecting the precision and accuracy of your results.[6]

Q2: I'm observing significant ion suppression for this compound. What are the likely causes in a biological matrix?

A: A primary cause of ion suppression in bioanalysis is the presence of phospholipids from cell membranes.[7] These molecules are often abundant in plasma and tissue samples and can co-elute with the analyte of interest, interfering with the ionization process. Other endogenous components like salts and proteins, or exogenous substances like anticoagulants, can also contribute to matrix effects.[4]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A: The post-extraction spike method is a widely accepted "golden standard" for the quantitative assessment of matrix effects.[4] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[4]

A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where matrix effects are most pronounced.[5][8]

Q4: What are the most effective sample preparation strategies to minimize matrix effects for this compound?

A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[3]

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids.[9] Mixed-mode SPE, such as reversed-phase/strong cation-exchange (RP/SCX), can be particularly useful for selectively retaining and concentrating analytes while removing interfering compounds. Technologies like HybridSPE® are specifically designed for the simultaneous removal of proteins and phospholipids.[7]

  • Protein Precipitation (PPT): While simple and fast, PPT alone is often not sufficient for removing phospholipids effectively. It primarily removes proteins, leaving other matrix components that can cause ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the sample matrix based on its solubility characteristics.

Q5: Should I use an internal standard for this compound quantification? If so, what kind?

A: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3, ¹³C-isoscopoletin).[3][10][11] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing the most accurate correction.[12] If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, though it may not compensate for matrix effects as effectively.[11]

Quantitative Data Summary

AnalyteNominal Concentration (ng/mL)Extraction Recovery (Mean ± SD, %)RSD (%)Matrix Effect (Mean ± SD, %)RSD (%)
Scopoletin1096.6 ± 4.54.7103.0 ± 5.15.0
Scopoletin10093.9 ± 3.84.0101.8 ± 3.73.6
Scopoletin80095.2 ± 5.15.4102.5 ± 4.24.1
Xanthotoxin (IS)10092.3 ± 4.95.397.4 ± 3.94.0

Data adapted from a study on scopoletin quantification in rat plasma.[13]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a simple and rapid method for sample preparation, though it may not be sufficient for complete removal of all matrix interferences.

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 200 µL of a precipitation solvent (e.g., acetonitrile:methanol, 2:1, v/v).[13][15]

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes.[9]

  • Carefully collect the supernatant.[16]

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal

This protocol is more effective at removing phospholipids and other interfering matrix components.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water.[16][17]

  • Sample Pre-treatment: Pretreat the plasma sample by protein precipitation as described in Protocol 1.

  • Load Sample: Load the supernatant from the PPT step onto the conditioned SPE cartridge.[16]

  • Wash: Wash the cartridge with a weak solvent to remove polar interferences. For example, use 1 mL of 25% methanol in water.[9]

  • Elute: Elute the this compound and internal standard with a stronger organic solvent, such as 1 mL of 90:10 acetonitrile:methanol.[9]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.[9]

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol details the post-extraction spike method to quantify matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma using your chosen sample preparation method (Protocol 1 or 2). Spike this compound and the internal standard into the final, clean extract.

    • Set C (Pre-extraction Spike): Spike this compound and the internal standard into blank plasma before the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value close to 100% indicates minimal ion suppression or enhancement.[18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis & Calculation start Start blank_plasma Blank Plasma start->blank_plasma neat_solution Neat Solution start->neat_solution spike_is Spike IS blank_plasma->spike_is extract Sample Extraction (PPT or SPE) spike_is->extract post_spike Spike this compound & IS extract->post_spike lcms LC-MS/MS Analysis post_spike->lcms spike_neat Spike this compound & IS neat_solution->spike_neat spike_neat->lcms calc Calculate Matrix Factor: (Area Post-Spike / Area Neat) * 100 lcms->calc end end calc->end Result Interpretation

Caption: Workflow for Quantitative Matrix Effect Assessment.

troubleshooting_matrix_effects start Significant Matrix Effect Observed (Ion Suppression/Enhancement) is_check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->is_check use_sil_is Implement a SIL-IS to compensate for matrix effects. is_check->use_sil_is No sample_prep_check Review Sample Preparation Method is_check->sample_prep_check Yes end Re-evaluate Matrix Effect use_sil_is->end ppt_used Using Protein Precipitation (PPT)? sample_prep_check->ppt_used implement_spe Implement a more rigorous cleanup like Solid Phase Extraction (SPE) to remove phospholipids. ppt_used->implement_spe Yes chromatography_check Optimize Chromatographic Conditions ppt_used->chromatography_check No (Using SPE) implement_spe->end gradient_optimization Modify gradient elution to separate This compound from interfering peaks. chromatography_check->gradient_optimization dilution Dilute sample to reduce the concentration of matrix components. chromatography_check->dilution gradient_optimization->end dilution->end

References

Technical Support Center: Isoscopoletin Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of isoscopoletin during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, a hydroxycoumarin, is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions (acidic or alkaline hydrolysis).[1][2] The presence of oxidizing agents can also contribute to its degradation.[3]

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage, solid this compound powder should be stored at -20°C, where it can be stable for up to three years.[4] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: DMSO is a commonly used solvent for preparing this compound stock solutions, with a solubility of up to 38 mg/mL.[4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[4] For other applications, this compound is also soluble in chloroform.[5]

Q4: How stable is this compound in different types of aqueous media?

A4: While specific data for this compound is limited, studies on the closely related compound scopoletin show that its stability in aqueous media can vary. For instance, scopoletin is more stable in natural seawater and river water compared to pure water, with degradation half-lives of 7.79 hours, 6.66 hours, and 5.68 hours, respectively, under irradiation.

Troubleshooting Guide

Issue 1: Low or inconsistent this compound concentration detected in my samples.

Possible Cause 1: Photodegradation during sample handling.

  • Recommendation: this compound is sensitive to light. All sample preparation steps should be performed under amber or low-light conditions to minimize exposure to UV and visible light. Use amber-colored vials for storage.

Possible Cause 2: Thermal degradation.

  • Recommendation: Avoid exposing samples containing this compound to high temperatures. If heating is necessary for a particular step, it should be done for the shortest possible duration and at the lowest effective temperature. Store samples at recommended low temperatures when not in use.

Possible Cause 3: pH-mediated hydrolysis.

Possible Cause 4: Improper storage.

  • Recommendation: Ensure that both solid this compound and its solutions are stored at the correct temperatures as outlined in the FAQs. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solutions.

Issue 2: Unexpected peaks observed during chromatographic analysis.

Possible Cause: Presence of degradation products.

  • Recommendation: Degradation of this compound can lead to the formation of new chemical entities. To confirm this, a forced degradation study can be performed on a pure this compound standard under conditions of light, heat, acid, base, and oxidation.[3][7] The resulting chromatogram can be compared with your sample chromatogram to identify potential degradation products. UPLC-MS/MS is a powerful technique for identifying and characterizing these degradation products.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound and the related compound scopoletin.

Table 1: Storage Stability of this compound

FormStorage TemperatureDuration of Stability
Powder-20°C3 years[4]
In Solvent (DMSO)-80°C1 year[4]
In Solvent (DMSO)-20°C1 month[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from methods used for the extraction of scopoletin and other coumarins from plant sources.

1. Sample Preparation:

  • Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with a suitable solvent. Ethyl acetate has been effectively used for the extraction of this compound from Artemisia argyi.[10]
  • Perform the extraction at room temperature with agitation for a sufficient period (e.g., 24-48 hours).
  • Alternatively, use ultrasound-assisted extraction (UAE) to potentially increase the yield and reduce extraction time.

3. Filtration and Concentration:

  • Filter the extract to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid thermal degradation.

4. Fractionation (Optional):

  • For further purification, the crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol).

5. Isolation:

  • The fractions containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel.

Protocol 2: Preparation of this compound from Plasma Samples for LC-MS/MS Analysis

This protocol is based on established methods for the analysis of scopoletin in plasma.

1. Sample Thawing:

  • Thaw frozen plasma samples at room temperature.

2. Protein Precipitation:

  • To a 100 µL aliquot of plasma, add 300 µL of a cold acetonitrile-methanol mixture (2:1, v/v). This step precipitates the plasma proteins.

3. Vortexing and Centrifugation:

  • Vortex the mixture thoroughly for approximately 3 minutes.
  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.

4. Filtration:

  • Carefully collect the supernatant and filter it through a 0.22-µm syringe filter to remove any remaining particulate matter.

5. Analysis:

  • The filtered supernatant is now ready for injection into the LC-MS/MS system for the quantification of this compound.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on known reactions of coumarin compounds. The primary routes of degradation are photodegradation, thermal degradation, and hydrolysis under acidic or alkaline conditions.

This compound This compound Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) ThermalDegradation ThermalDegradation This compound->ThermalDegradation Heat Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base DegradationProducts DegradationProducts Photodegradation->DegradationProducts ThermalDegradation->DegradationProducts Hydrolysis->DegradationProducts

Caption: Potential degradation pathways of this compound.

General Workflow for this compound Sample Preparation and Analysis

This diagram outlines a general workflow from sample collection to analysis, highlighting key steps to minimize degradation.

cluster_collection Sample Collection cluster_preparation Sample Preparation (Low Light) cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (e.g., Plant, Plasma) Extraction Extraction/ Precipitation Collection->Extraction Concentration Concentration (Low Temp) Extraction->Concentration Filtration Filtration Concentration->Filtration Storage Store at -20°C or -80°C (Amber Vials) Filtration->Storage Analysis LC-MS/MS or HPLC Analysis Storage->Analysis

Caption: Workflow for this compound sample preparation.

References

Isoscopoletin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isoscopoletin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during this compound purification?

A1: Researchers often face several challenges when purifying this compound, a naturally occurring coumarin. The primary difficulties include:

  • Co-eluting Impurities: this compound is often found alongside structurally similar compounds, such as its isomer scopoletin, which can be difficult to separate using traditional chromatographic methods.[1][2]

  • Low Yield: The concentration of this compound in natural sources can be low, making it challenging to obtain a high yield after extraction and purification.[3]

  • Solvent Selection: this compound has specific solubility characteristics, requiring careful selection of solvent systems for efficient extraction and chromatography.[4][5] It is soluble in DMSO and methanol but only slightly soluble in water.[5][6]

  • Compound Stability: Like many natural products, this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures or harsh pH, which can affect the final yield and purity.[7]

Q2: What are the recommended methods for extracting this compound from plant material?

A2: The choice of extraction method can significantly impact the yield and purity of the final product. Commonly used and effective methods include:

  • Solvent Extraction: This is a fundamental step. Maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are frequently employed.[8][9] The selection of solvents is critical, with ethanol, methanol, and ethyl acetate being common choices.[4][10]

  • Accelerated Solvent Extraction (ASE): This is a modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[8]

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is valued for its ability to minimize the degradation of thermally sensitive compounds.[3]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is often necessary to achieve high-purity this compound.[1] Effective techniques include:

  • Column Chromatography: This is a standard method for the initial purification of crude extracts. Silica gel is a commonly used stationary phase, with mobile phases typically consisting of a gradient of non-polar and polar solvents like n-hexane and ethyl acetate.[2][10]

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the fine purification and quantification of this compound.[3][4] Reversed-phase columns are often used.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for separating complex mixtures and has been successfully used for purifying related coumarins.[11][12]

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of purification, identifying fractions containing this compound, and optimizing solvent systems.[4][10] this compound typically emits blue fluorescence under UV light (365 nm), which aids in its detection.[3]

Troubleshooting Guides

Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate sample solvent.[13][14] 3. Column contamination or degradation.1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[13][14] 3. Flush the column with a strong solvent or replace the column if necessary.[15]
Co-elution with Impurities 1. Insufficient resolution of the chromatographic system. 2. Presence of structurally similar isomers (e.g., scopoletin).1. Optimize the mobile phase composition and gradient. 2. Employ a different stationary phase or a complementary chromatographic technique (e.g., 2D-LC).[16] 3. For isomers, consider preparative HPLC with a high-resolution column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate.[17][18] 2. Temperature variations.[13] 3. Air bubbles in the system.[13]1. Ensure proper pump function and degas the mobile phase.[13][18] 2. Use a column oven to maintain a constant temperature.[13] 3. Purge the system to remove any trapped air.[13]
Low Recovery from Column 1. Irreversible adsorption of this compound onto the stationary phase. 2. Degradation of the compound on the column.1. Modify the mobile phase by adding a competing agent or changing the pH. 2. Ensure the stability of this compound under the employed chromatographic conditions.
Extraction Troubleshooting
Problem Potential Cause Solution
Low Extraction Yield 1. Inefficient extraction method or solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size).1. Test different extraction techniques (e.g., UAE, MAE) and solvents of varying polarities.[8] 2. Optimize the extraction duration and temperature for the chosen method. 3. Ensure the plant material is finely ground to increase surface area.
High Levels of Pigments and Other Contaminants in Crude Extract 1. Use of a non-selective extraction solvent.1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and purity of this compound and the closely related compound scopoletin, which can provide insights into expected outcomes.

Table 1: Scopoletin Content and Extract Yield from Various Plant Sources

Plant SourceExtraction MethodScopoletin Content (%)Extract Yield (%)Reference
Artemisia annuaColumn Chromatography & Recrystallization0.3-[2][3]
Morinda citrifolia L. (Noni)Soxhlet-0.93[3]
Convolvulus pluricaulis-0.1738-[3]
Morus alba L.-0.0009-[3]

Table 2: Purity of this compound/Scopoletin Achieved by Different Purification Methods

CompoundPurification MethodPurity Achieved (%)Reference
ScopoletinSolvent Extraction & Industrial-grade HPLC99.94[19]
This compoundCommercially Available Standard99.48[20]
Scoparone (related coumarin)High-Speed Counter-Current Chromatography96.8[11]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Preparation of Plant Material: Dry the plant material at room temperature and grind it into a fine powder.

  • Defatting: Macerate the powdered plant material with n-hexane for 24-48 hours to remove non-polar compounds like fats and chlorophyll. Filter and discard the hexane extract.[9][10]

  • Extraction: Macerate the defatted plant material with ethyl acetate or methanol for 24-48 hours. Repeat this process three times. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

  • Silica Gel Column Chromatography:

    • Packing the Column: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Loading the Sample: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.[10]

    • Fraction Collection: Collect fractions and monitor them by TLC.

  • TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (365 nm). This compound will appear as a fluorescent spot.[3][10]

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to yield the partially purified compound.

Protocol 2: High-Purity this compound Purification by Preparative HPLC
  • Sample Preparation: Dissolve the partially purified this compound from Protocol 1 in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Column: Use a preparative HPLC system with a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.[3] The exact gradient profile should be optimized based on analytical HPLC results.

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance (around 344 nm).[6]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Final Product: Evaporate the solvent from the pure fraction to obtain high-purity this compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material defatting Defatting with Hexane plant_material->defatting extraction Extraction with Ethyl Acetate/Methanol defatting->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring partially_pure Partially Pure this compound column_chromatography->partially_pure tlc_monitoring->column_chromatography prep_hplc Preparative HPLC partially_pure->prep_hplc high_purity High-Purity this compound prep_hplc->high_purity purity_analysis Purity Analysis (Analytical HPLC) high_purity->purity_analysis

Caption: General workflow for the extraction and purification of this compound.

Logical Relationship of Purification Challenges and Solutions

challenges_solutions cluster_challenges Purification Challenges cluster_solutions Solutions co_elution Co-eluting Impurities optimize_chromatography Optimize Chromatography (e.g., Gradient, Stationary Phase) co_elution->optimize_chromatography multi_step Multi-step Purification co_elution->multi_step advanced_techniques Advanced Techniques (e.g., Prep HPLC, HSCCC) co_elution->advanced_techniques low_yield Low Yield optimize_extraction Optimize Extraction Method & Solvent low_yield->optimize_extraction solubility Solubility Issues solvent_selection Careful Solvent Selection solubility->solvent_selection

Caption: Relationship between purification challenges and corresponding solutions.

References

Validation & Comparative

A Comparative Analysis of Isoscopoletin and its Glucoside Scopolin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical and pharmacological profiles of Isoscopoletin and its glycosidic counterpart, Scopolin, supported by experimental data and methodological insights.

This guide provides a comprehensive comparative analysis of two closely related coumarin compounds, this compound and Scopolin. This compound (6-hydroxy-7-methoxycoumarin) is a natural phenolic compound, while Scopolin is its 7-O-glucoside derivative. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison of their biochemical properties, pharmacological effects, and underlying mechanisms of action, supported by available experimental data.

Biochemical and Physicochemical Properties

This compound and Scopolin share a core coumarin structure but differ in the substitution at the C7 position, which significantly influences their physicochemical properties and bioavailability. Scopolin, being a glucoside, is generally more water-soluble than its aglycone, this compound. This difference in polarity can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundScopolin
Chemical Formula C₁₀H₈O₄C₁₆H₁₈O₉
Molecular Weight 192.17 g/mol 354.31 g/mol
Structure 6-hydroxy-7-methoxycoumarinThis compound-7-O-glucoside
Solubility Sparingly soluble in waterMore soluble in water than this compound

Comparative Pharmacological Activities

Both this compound and Scopolin exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. However, the potency and mechanisms of these activities can differ, likely due to the presence of the glucose moiety in Scopolin, which affects its interaction with biological targets and its pharmacokinetic properties.

Anticancer Activity

Both compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the free hydroxyl group in this compound may contribute to its generally more potent anticancer activity compared to Scopolin in in vitro studies.

Cancer Cell LineCompoundIC₅₀ (µM)Reference
Human CCRF-CEM leukaemiaThis compound4.0[1]
Human CCRF-CEM leukaemiaScopoletin (structural isomer)2.6[1]
Multidrug-resistant CEM/ADR5000This compound1.6[1]
Multidrug-resistant CEM/ADR5000Scopoletin (structural isomer)1.6[1]

Note: Data for Scopoletin, a structural isomer of this compound, is included for contextual comparison in the absence of direct comparative data for Scopolin in the same study.

Anti-inflammatory Activity

This compound and Scopoletin have been shown to modulate inflammatory pathways. Their effects are often attributed to the inhibition of pro-inflammatory mediators and enzymes.

ActivityCompoundIC₅₀ / InhibitionExperimental ModelReference
Inhibition of NO productionScopoletin-Lipopolysaccharide-induced RAW 264.7 cells[2]
Inhibition of PGE₂ and TNF-αScopoletin-Croton oil-induced mouse ear edema[2]
Reduction of paw edemaScopoletinSignificant at 100 & 200 mg/kgCarrageenan-induced paw edema in mice[3][4]
Antioxidant Activity

The antioxidant capacity of these compounds is a key aspect of their therapeutic potential. Studies suggest that the aglycone form, this compound, may possess stronger radical scavenging activity.

AssayCompoundIC₅₀ / EC₅₀Reference
DPPH radical scavengingScopoletin0.19 ± 0.01 mM (EC₅₀)[5]
ABTS radical scavengingScopoletin5.62 ± 0.03 µM (EC₅₀)[5]
FRAPScopoletin0.25 ± 0.03 mM (EC₅₀)[5]

Direct comparative antioxidant activity data for this compound and Scopolin under the same experimental conditions is limited.

Mechanisms of Action: Signaling Pathways

Both this compound and Scopoletin have been found to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to suppress the phosphorylation of MAPK and NF-κB signaling molecules in TNF-α/IFN-γ-treated HaCaT cells.[1][6] It inhibits the nuclear translocation of the p65 subunit of NF-κB.[6]

Scopoletin exerts its anti-inflammatory effects by preventing NF-κB signaling and inhibiting the MAPK pathway.[5][7] It has been observed to suppress IκBα phosphorylation and degradation, thereby obstructing NF-κB activation.[5]

Below are diagrams illustrating the general inhibitory effects of these compounds on the NF-κB and MAPK signaling pathways.

NF_kB_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits translocation Scopoletin Scopoletin Scopoletin->IKK inhibits

Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway_Inhibition Stimulus Extracellular Stimulus MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response This compound This compound This compound->MAPK inhibits phosphorylation Scopoletin Scopoletin Scopoletin->MAPK inhibits phosphorylation

Inhibition of the MAPK Signaling Pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of Scopoletin have been studied in rats, revealing low bioavailability and rapid metabolism.[7] Data on the comparative pharmacokinetics of this compound and Scopolin is limited, but it is plausible that the glucose moiety of Scopolin is cleaved in vivo, releasing the active aglycone, Scopoletin (a structural isomer of this compound).

ParameterScopoletin (in rats)Scopolin (in rats)
Administration Oral (100 mg/kg)Intravenous & Oral
Cₘₐₓ 72.7 ± 8.7 µg/mLData not directly comparable
Tₘₐₓ --
AUC₀₋ₜ 203 ± 29.5 µg/L*h-
t₁/₂ 69.6 ± 5.4 min-
Bioavailability Low-

Note: The pharmacokinetic parameters for Scopolin are not detailed in a directly comparative manner in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of this compound and Scopolin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with This compound/Scopolin seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end

References

Comparative Analysis of Isoscopoletin's Antioxidant Capacity Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of isoscopoletin and its isomer, scopoletin, against standard antioxidants. It includes a summary of quantitative experimental data, detailed methodologies for key antioxidant assays, and visual diagrams of relevant workflows and biological pathways to support further research and development.

Introduction

This compound (7-methoxy-6-hydroxycoumarin) and its isomer scopoletin (7-hydroxy-6-methoxycoumarin) are naturally occurring phenolic compounds found in various plants.[1][2] Both compounds have garnered attention for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3] A key mechanism underlying these properties is their antioxidant capacity—the ability to neutralize harmful reactive oxygen species (ROS). This guide synthesizes available data to compare their performance with established antioxidants.

Due to the greater availability of published data for scopoletin, its antioxidant activities are presented here as a close reference for the potential of this compound.

Quantitative Data Summary

The following table summarizes the free radical scavenging activity of scopoletin in comparison to the standard antioxidant α-Tocopherol. The data demonstrates scopoletin's ability to scavenge various types of free radicals, although its potency varies depending on the specific radical species when compared to the standard.

Antioxidant AssayCompound Tested (at 45 µg/ml)% Inhibition / Scavenging ActivityReference
DPPH Radical Scavenging Scopoletin63.79%[4]
α-Tocopherol (Standard)84.54%[4]
Hydrogen Peroxide Scavenging Scopoletin70.21%[4]
α-Tocopherol (Standard)92.51%[4]
Superoxide Radical Scavenging Scopoletin68.98%[4]
α-Tocopherol (Standard)74.98%[4]
Hydroxyl Radical Scavenging Scopoletin39.97%[4]
α-Tocopherol (Standard)49.76%[4]
Ferrous Ion Chelating Activity Scopoletin38.61%[4]
α-Tocopherol (Standard)32.17%[4]

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols are essential for reproducing and validating the comparative data.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • Add a defined volume of various concentrations of the test compound or standard to separate test tubes.

    • Add the DPPH solution to each tube to initiate the reaction. A typical ratio is 100 µL of the sample to 2.9 mL of DPPH solution.

    • Include a control tube containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (typically 20-30 minutes).[5]

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations. A lower IC50 value indicates higher antioxidant activity.[7]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound or standard at various concentrations to a microplate well or cuvette.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a set time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's reactivity to that of Trolox, a water-soluble vitamin E analog.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test sample or standard (e.g., FeSO₄ or Ascorbic Acid) to a test tube or microplate well.

    • Add the FRAP working reagent.

    • Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

    • Measure the absorbance of the resulting blue solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using known concentrations of Fe²⁺. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow and a key biological pathway relevant to antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep1 Prepare DPPH Solution (0.1 mM in Methanol) prep2 Prepare Test Samples & Standards (Serial Dilutions) mix Mix Sample/Standard with DPPH Solution prep2->mix incubate Incubate in Dark (20-30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot end_node End plot->end_node start Start start->prep1

Caption: Workflow for DPPH Radical Scavenging Assay.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_free->Keap1_Nrf2 Repression Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 (Modified) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates Response Cellular Antioxidant Response Transcription->Response ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Conformational Change Antioxidant This compound / Scopoletin Antioxidant->Keap1_Nrf2 Induces Conformational Change

Caption: Activation of the Nrf2 Antioxidant Pathway.

References

Isoscopoletin: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoscopoletin, a naturally occurring coumarin, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative analysis of the efficacy of this compound against standard chemotherapy agents, supported by experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.

Comparative Efficacy: this compound vs. Standard Chemotherapeutic Agents

The in vitro cytotoxic activity of this compound and its related compound, scopoletin, has been evaluated against various cancer cell lines, with some studies providing direct comparisons to established chemotherapy drugs.

Leukemia

In a study investigating its effects on human leukemia cells, this compound and scopoletin were compared with doxorubicin, vincristine, and paclitaxel. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

CompoundCCRF-CEM (Leukemia) IC50 (µM)CEM/ADR5000 (Multi-Drug Resistant Leukemia) IC50 (µM)
This compound4.01.6
Scopoletin2.61.6
Doxorubicin-Exhibits cross-resistance
Vincristine-Exhibits cross-resistance
Paclitaxel-Exhibits cross-resistance

Table 1: Comparative IC50 values of this compound, scopoletin, and standard chemotherapeutic agents in sensitive and multi-drug resistant leukemia cell lines. A lower IC50 value indicates greater potency. Data from Adams et al., 2006.[1]

Notably, both this compound and scopoletin were effective against the multi-drug resistant CEM/ADR5000 cell line, a line that shows resistance to conventional drugs like doxorubicin, vincristine, and paclitaxel[1]. This suggests a potential role for this compound in overcoming certain mechanisms of chemotherapy resistance.

Cholangiocarcinoma

In cholangiocarcinoma (CCA) cell lines, scopoletin has been investigated in combination with cisplatin, a platinum-based chemotherapy agent. While not a direct comparison of this compound as a standalone agent, the study provides IC50 values for scopoletin and cisplatin individually, highlighting their respective potencies.

CompoundKKU-100 (CCA) IC50 (µM) at 72hKKU-M214 (CCA) IC50 (µM) at 72hH69 (Non-cancerous) IC50 (µM) at 72h
Scopoletin486.2 ± 1.5493.5 ± 4.7>500
Cisplatin7.1 ± 0.712.8 ± 0.515.1 ± 0.6

Table 2: IC50 values of scopoletin and cisplatin in cholangiocarcinoma and non-cancerous cell lines after 72 hours of exposure. Data from Asgar et al., 2015.[2]

The data indicates that while cisplatin is significantly more potent than scopoletin in these cell lines, scopoletin demonstrates a degree of selective cytotoxicity against cancer cells compared to the non-cancerous cell line[2].

Mechanism of Action: Signaling Pathways

This compound and its related compounds exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Scopoletin has been shown to activate this pathway in the context of glucose uptake in adipocytes[3]. However, in cancer cells, inhibition of this pathway is a common therapeutic strategy. The precise effects of this compound on the PI3K/Akt pathway in cancer cells require further elucidation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Modulates?

Caption: The PI3K/Akt signaling pathway and a potential point of modulation by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Studies have suggested that coumarins can inhibit the NF-κB signaling cascade[4].

NF_kB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Cytokines, Growth Factors IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release of Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB->Transcription NFkB_IkB NF-κB-IκB (Inactive) This compound This compound This compound->IKK Inhibition? Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis & Interpretation Start Cancer Cell Lines Treatment Treat with this compound & Standard Drugs Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Flow Cytometry (Apoptosis) Treatment->Apoptosis Western Western Blot (Protein Expression) Treatment->Western IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant Protein Level Quantification Western->ProteinQuant Conclusion Comparative Efficacy & Mechanism IC50->Conclusion ApoptosisQuant->Conclusion ProteinQuant->Conclusion

References

Safety Operating Guide

Proper Disposal of Isoscopoletin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of isoscopoletin, a naturally occurring coumarin compound, requires careful consideration of its potential hazards and adherence to institutional and regulatory guidelines. While some data suggests this compound may have a low hazard profile, the broader class of coumarins can exhibit properties that classify them as hazardous waste. Therefore, a cautious approach to disposal is recommended to ensure the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

Given the conflicting information on the hazardous nature of this compound, it is prudent to handle its disposal as a chemical waste stream unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as chemical waste.

    • Do not mix this compound waste with other waste streams unless it is a designated and compatible chemical waste container.

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of this compound.

    • Ensure the container is kept closed except when adding waste to prevent the release of vapors and to avoid spills.

  • Labeling :

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and quantity of the waste. Your institution may have specific labeling requirements.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.

  • Disposal Request :

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's guidelines and local regulations. A Safety Data Sheet for a related compound, 7-Hydroxy-6-methoxycoumarin, explicitly states not to empty it into drains.

Data on this compound and Coumarin Disposal

The following table summarizes the available information regarding the hazards and disposal of this compound and the broader class of coumarins. The conflicting nature of the data underscores the importance of consulting institutional guidelines.

SubstanceSourceHazard ClassificationDisposal Recommendation
This compound Cayman Chemical SDS (Feb 14, 2023)Not subject to classificationSmaller quantities can be disposed of with household waste.
This compound PubChemDoes not meet GHS hazard criteria (based on 2 of 2 reports)No specific recommendation provided.
Coumarin Carl ROTH SDSToxic if swallowed; Harmful to aquatic life with long-lasting effectsDispose of as hazardous waste. Do not empty into drains.
Coumarin Szabo-Scandic SDSConsidered a hazardous substanceThis material and its container must be disposed of as hazardous waste.
7-Hydroxy-6-methoxycoumarin Fisher Scientific SDS-Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing the importance of consulting institutional policies.

IsoscopoletinDisposal start This compound Waste Generated consult_sds Consult Supplier's Safety Data Sheet (SDS) start->consult_sds consult_ehs Consult Institutional EHS Guidelines consult_sds->consult_ehs is_hazardous Is Waste Classified as Hazardous by EHS? consult_ehs->is_hazardous dispose_hazardous Dispose as Hazardous Chemical Waste is_hazardous->dispose_hazardous Yes dispose_non_hazardous Follow Specific EHS Non-Hazardous Disposal Protocol is_hazardous->dispose_non_hazardous No end_hazardous Secure Disposal dispose_hazardous->end_hazardous end_non_hazardous Secure Disposal dispose_non_hazardous->end_non_hazardous

Caption: Decision workflow for this compound disposal.

By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoscopoletin
Reactant of Route 2
Reactant of Route 2
Isoscopoletin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。